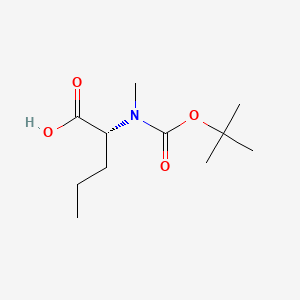

Boc-N-methyl-D-norvaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-N-methyl-D-norvaline, also known as N-α-t-Butoxycarbonyl-N-α-methyl-D-norvaline, is a compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 . It is used in laboratory settings and is not intended for therapeutic purposes .

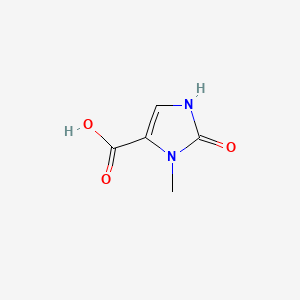

Molecular Structure Analysis

The IUPAC name for this compound is (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid . The compound’s structure can be represented by the SMILES string CCCC@HO)N(C)C(=O)OC(C)(C)C .

Chemical Reactions Analysis

The Boc group in this compound can be cleaved under anhydrous acidic conditions . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 231.29 . It has a predicted density of 1.071±0.06 g/cm3 and a predicted boiling point of 328.1±21.0°C .

Scientific Research Applications

Boc-N-methyl-D-norvaline has been used in a variety of scientific research applications, including protein engineering, peptide synthesis, and enzyme inhibition. It has been used in protein engineering to create proteins with novel properties, such as increased stability, increased solubility, and increased activity. It has also been used in peptide synthesis to create peptides with improved properties, such as increased activity, increased stability, and increased solubility. Additionally, this compound has been used for enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes.

Mechanism of Action

Target of Action

Boc-N-methyl-D-norvaline is an organic compound containing the protecting group Boc in its chemical structure, as well as the methyl substituent of D-norvaline It’s worth noting that norvaline, a non-proteinogenic α-amino acid, has been reported as a natural component of an antifungal peptide isolated from bacillus subtilis .

Mode of Action

The Boc protecting group, which is part of the this compound molecule, protects amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The mechanism is straightforward: attack of the nucleophilic amine to the electrophilic anhydride. The carbonate leaving group can release CO2, providing a strong driving force for the reaction .

Biochemical Pathways

The boc protecting group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .

Pharmacokinetics

The boc protecting group is known to be resistant to basic hydrolysis, many nucleophiles as well as catalytic hydrogenation .

Result of Action

The boc protecting group is known to play a pivotal role in the synthesis of multifunctional targets, especially in peptide chemistry .

Action Environment

The boc protecting group is known to be stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation .

Advantages and Limitations for Lab Experiments

Boc-N-methyl-D-norvaline has several advantages for laboratory experiments. It is easy to synthesize and has a high purity, making it ideal for use in experiments. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water and can be difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, so it may not be suitable for use in certain experiments.

Future Directions

Despite its limitations, Boc-N-methyl-D-norvaline has many potential applications in scientific research. Future research could focus on developing new methods for synthesizing this compound, as well as exploring its potential applications in enzyme inhibition and protein engineering. Additionally, future research could focus on understanding its mechanism of action and exploring its potential biochemical and physiological effects. Finally, future research could focus on developing novel uses for this compound in laboratory experiments, such as its use as a reagent or its use as a tool for studying protein structure and function.

Synthesis Methods

Boc-N-methyl-D-norvaline is synthesized by a two-step process involving an amide coupling reaction and an N-alkylation reaction. In the first step, an amide coupling reaction is used to form an amide bond between the carboxylic acid of this compound and an amine. The second step involves the N-alkylation of the amide bond with an alkyl halide, forming an N-alkylated amide.

Safety and Hazards

properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMXBPUTGXWAGA-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B595389.png)

![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)

![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)